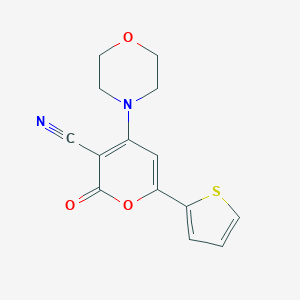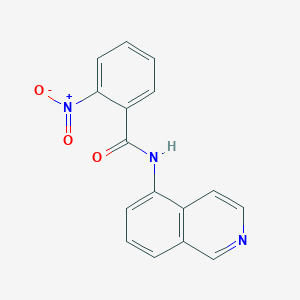
4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains oxygen, nitrogen, and sulfur atoms in its structure.
Mechanism of Action
The mechanism of action of 4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile is not fully understood. However, it has been proposed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, 4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile may disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile in lab experiments is its potential as a selective inhibitor of protein kinases. This makes it a valuable tool for studying the role of these enzymes in cell signaling and regulation. However, one of the limitations of using this compound is its moderate yield and the need for purification to obtain a pure product.
Future Directions
There are several potential future directions for research on 4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile. One direction is to investigate its activity against other types of cancer cells and to further elucidate its mechanism of action. Another direction is to explore its potential as an inhibitor of other enzymes involved in cell signaling and regulation. Additionally, further research is needed to optimize the synthesis method and improve the yield of the reaction.
Synthesis Methods
The synthesis of 4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile involves the reaction of 2-thiophenecarboxaldehyde with morpholine and malononitrile in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The yield of the reaction is moderate, and purification is required to obtain a pure product.
Scientific Research Applications
4-(4-morpholinyl)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anticancer, antimicrobial, and antifungal activities. It has also been investigated as a potential inhibitor of protein kinases, which are important targets in the development of cancer therapeutics.
properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-morpholin-4-yl-2-oxo-6-thiophen-2-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O3S/c15-9-10-11(16-3-5-18-6-4-16)8-12(19-14(10)17)13-2-1-7-20-13/h1-2,7-8H,3-6H2 |
InChI Key |
IDRLEFMNOGKRNQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)OC(=C2)C3=CC=CS3)C#N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC(=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)


![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)

![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)